molecular formula C8H15N3 B15259948 2-methyl-3-(2-methyl-1H-imidazol-1-yl)propan-1-amine

2-methyl-3-(2-methyl-1H-imidazol-1-yl)propan-1-amine

Cat. No.: B15259948
M. Wt: 153.22 g/mol
InChI Key: MSJBNKMUDXAGCS-UHFFFAOYSA-N
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Description

2-methyl-3-(2-methyl-1H-imidazol-1-yl)propan-1-amine is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. This compound is known for its diverse chemical and biological properties, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(2-methyl-1H-imidazol-1-yl)propan-1-amine typically involves the reaction of 2-methylimidazole with a suitable alkylating agent. One common method is the alkylation of 2-methylimidazole with 3-chloropropan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(2-methyl-1H-imidazol-1-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding imidazole N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-alkylated or N-acylated imidazole derivatives.

Scientific Research Applications

2-methyl-3-(2-methyl-1H-imidazol-1-yl)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-3-(2-methyl-1H-imidazol-1-yl)propan-1-amine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-methylimidazole
  • 2-methylimidazole
  • 3-methylimidazole

Uniqueness

2-methyl-3-(2-methyl-1H-imidazol-1-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methyl group on the imidazole ring and the 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine side chain differentiates it from other imidazole derivatives, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

2-methyl-3-(2-methylimidazol-1-yl)propan-1-amine

InChI

InChI=1S/C8H15N3/c1-7(5-9)6-11-4-3-10-8(11)2/h3-4,7H,5-6,9H2,1-2H3

InChI Key

MSJBNKMUDXAGCS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CC(C)CN

Origin of Product

United States

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